REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([S:11][CH3:12])[C:5]2[N:6]([CH:8]=[CH:9][N:10]=2)[CH:7]=1.C1C(=O)N([I:20])C(=O)C1>CN(C=O)C>[Br:1][C:2]1[N:3]=[C:4]([S:11][CH3:12])[C:5]2[N:6]([C:8]([I:20])=[CH:9][N:10]=2)[CH:7]=1
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(C=2N(C1)C=CN2)SC
|
Name
|
|
Quantity
|
212.9 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
4200 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
After 18 h stirring at 60° C. the dark solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the brown residue was dissolved in DCM (7 L)
|
Type
|
WASH
|
Details
|
washed with water (2×5 L) and sole (2×5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
Crystallization
|
Type
|
CUSTOM
|
Details
|
by careful removal of solvent
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(C=2N(C1)C(=CN2)I)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 g | |
YIELD: PERCENTYIELD | 80.1% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |